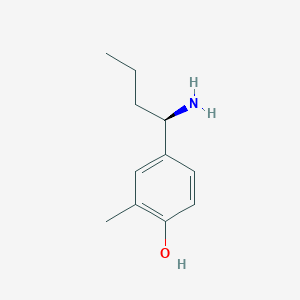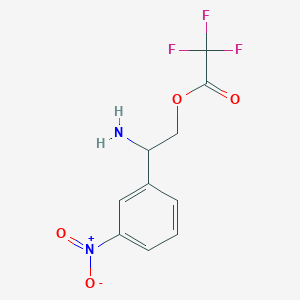
2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of trifluoroacetates This compound is characterized by the presence of an amino group, a nitrophenyl group, and a trifluoroacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate typically involves the reaction of 2-amino-2-(3-nitrophenyl)ethanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the anhydride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate exerts its effects depends on the specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The trifluoroacetate moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl trifluoroacetate: A related compound with similar trifluoroacetate functionality but different substituents.
2-Amino-2-(4-nitrophenyl)ethyl 2,2,2-trifluoroacetate: A structural isomer with the nitro group in a different position on the phenyl ring.
Uniqueness
2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to different chemical and biological properties compared to its isomers and related compounds.
Propiedades
Fórmula molecular |
C10H9F3N2O4 |
|---|---|
Peso molecular |
278.18 g/mol |
Nombre IUPAC |
[2-amino-2-(3-nitrophenyl)ethyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H9F3N2O4/c11-10(12,13)9(16)19-5-8(14)6-2-1-3-7(4-6)15(17)18/h1-4,8H,5,14H2 |
Clave InChI |
JTUIPVCRKKCKLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(COC(=O)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B12971092.png)
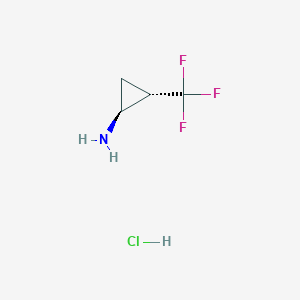

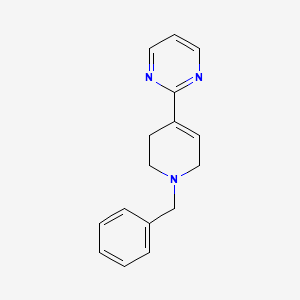
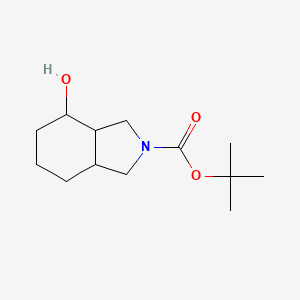
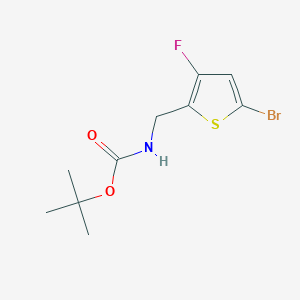
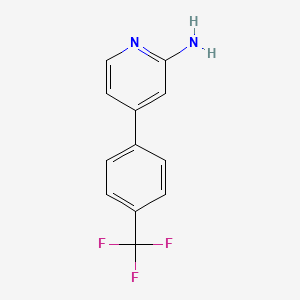
![(3AS,7aR)-octahydrofuro[3,4-c]pyridine](/img/structure/B12971123.png)
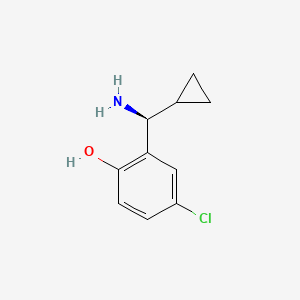
![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971147.png)


![3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12971164.png)
